molecular formula C21H16Cl2FN3O5 B2921800 Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899733-58-5

Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2921800
CAS No.: 899733-58-5
M. Wt: 480.27
InChI Key: QDRXRYAGLUJXBF-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a dihydropyridazine derivative featuring a 3,4-dichlorophenyl and 4-fluorophenyl substituent. The dichlorophenyl group enhances lipophilicity and may influence halogen bonding, while the 4-fluorophenyl substituent likely improves metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

ethyl 4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2FN3O5/c1-2-31-21(30)20-17(10-19(29)27(26-20)14-6-3-12(24)4-7-14)32-11-18(28)25-13-5-8-15(22)16(23)9-13/h3-10H,2,11H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRXRYAGLUJXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the class of pyridazine derivatives. This compound has attracted considerable attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Understanding its biological activity is crucial for further development and application in pharmacology.

The molecular formula of the compound is C21H16Cl2FN3O5C_{21}H_{16}Cl_{2}FN_{3}O_{5} with a molecular weight of approximately 480.27 g/mol. The structure includes multiple functional groups such as amines, esters, and carbonyls, which contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily mediated through its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines. The mechanism involves inhibition of specific kinases or enzymes that play a crucial role in cell proliferation and survival .

Biological Activity Data

Activity Description
Anticancer Activity Demonstrated effectiveness against multiple cancer cell lines, potentially inhibiting tumor growth.
Enzyme Inhibition Acts as a potent inhibitor for specific kinases involved in cancer progression .
Cellular Mechanisms Induces apoptosis in cancer cells through activation of intrinsic pathways.
Selectivity Exhibits selectivity towards certain cancer types, enhancing therapeutic index .

Case Studies

Several studies have explored the efficacy of this compound:

  • In vitro Studies : In a study involving various human cancer cell lines, the compound showed significant cytotoxicity with IC50 values in the low micromolar range. It was particularly effective against gastric and breast cancer cell lines, indicating its potential for targeted therapy .
  • In vivo Efficacy : A xenograft model using human gastric carcinoma demonstrated that oral administration of the compound resulted in complete tumor stasis, highlighting its potential as an effective therapeutic agent in vivo .
  • Mechanistic Insights : Further investigations revealed that the compound induces apoptosis via mitochondrial pathways and modulates key signaling pathways related to cell survival and proliferation .

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are critical. Preliminary toxicological profiles indicate that it possesses a favorable safety margin in preclinical models; however, comprehensive studies are necessary to evaluate long-term effects and potential toxicity in humans.

Comparison with Similar Compounds

Electronic Effects

  • The 4-fluorophenyl group balances polarity and metabolic stability .
  • 3,5-Dimethylphenyl Analog : Methyl groups are electron-donating, reducing electrophilicity and possibly weakening binding affinity compared to dichloro derivatives.

Lipophilicity and Solubility

  • The target compound’s dichlorophenyl group likely increases logP compared to dimethyl (3.5–4.0 estimated), aligning with its higher molecular weight (~484.3 vs. 439.4 for dimethyl analog). The trifluoromethyl compound’s logP (3.4) suggests moderate lipophilicity despite its lower molecular weight, emphasizing CF3’s impact .

Steric and Metabolic Considerations

  • In contrast, the target compound’s dichlorophenyl group offers a balance between steric bulk and electronic effects .
  • Fluorine in the 4-fluorophenyl group (target) and 3-fluoro-4-methylphenyl analog enhances metabolic stability by blocking oxidation sites, whereas the phenyl group in lacks this protection.

Research Implications and Gaps

  • Data Limitations : Key parameters like solubility, melting points, and bioactivity data are unavailable for most analogs, highlighting the need for targeted studies .

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